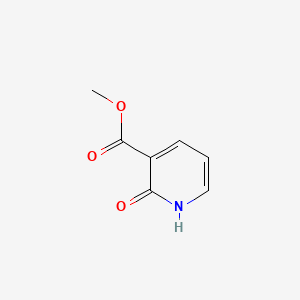

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILBTMNCGYLTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906037 | |

| Record name | Methyl 2-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10128-91-3 | |

| Record name | Methyl 2-hydroxypyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-nicotinic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

hydrogen bonding in 2-pyridone carboxylate derivatives

An In-Depth Technical Guide to Hydrogen Bonding in 2-Pyridone Carboxylate Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-pyridone motif, a privileged structural element in medicinal chemistry and materials science, possesses a unique self-complementary hydrogen bonding array that drives the formation of predictable and robust supramolecular structures. The introduction of a carboxylate group to this scaffold further enhances its molecular recognition capabilities, enabling the formation of intricate and highly ordered assemblies. This guide provides a comprehensive exploration of the hydrogen bonding phenomena in 2-pyridone carboxylate derivatives, delving into the fundamental principles governing their self-assembly, the characterization of the resulting supramolecular synthons, and their functional implications in drug design and crystal engineering. We will detail both the experimental and computational methodologies for the rigorous analysis of these interactions, offering field-proven insights and step-by-step protocols to empower researchers in the rational design of novel molecular systems.

The 2-Pyridone Dimer: A Cornerstone of Supramolecular Chemistry

The 2-pyridone molecule is a heterocyclic compound that can exist in two tautomeric forms: the lactam (pyridone) and the lactim (hydroxypyridine). In the solid state and in nonpolar solvents, the lactam form is overwhelmingly favored, primarily due to its ability to form a highly stable, centrosymmetric dimer through dual N-H···O=C hydrogen bonds. This dimeric structure is a classic example of a robust supramolecular synthon, a term coined to describe a structural unit in a crystal that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions.

The stability of the 2-pyridone dimer is remarkable, with association constants (Ka) in non-coordinating solvents like chloroform reaching as high as 103 M-1. This robust and predictable pairing has made the 2-pyridone motif a cornerstone in the field of supramolecular chemistry and a valuable tool for crystal engineering, where the goal is to design and synthesize crystalline solids with desired physical and chemical properties.

The Influence of the Carboxylate Group: Expanding the Hydrogen Bonding Landscape

The introduction of a carboxylate group onto the 2-pyridone ring dramatically expands the landscape of possible hydrogen bonding interactions. The carboxylate group itself is a powerful hydrogen bond acceptor and, in its protonated carboxylic acid form, a potent hydrogen bond donor. This duality introduces a competitive element to the system, where the formation of the classic 2-pyridone dimer is now in competition with other potential hydrogen bonding motifs.

The position of the carboxylate group on the pyridone ring is a critical determinant of the resulting supramolecular architecture. For instance, in 6-carboxy-2-pyridone, the proximity of the carboxylic acid to the pyridone nitrogen allows for the formation of an intramolecular hydrogen bond, which can influence the overall crystal packing. Conversely, positioning the carboxylate at the 3-, 4-, or 5-position can lead to the formation of extended one-, two-, or even three-dimensional networks through intermolecular hydrogen bonds involving both the pyridone and carboxylate functionalities.

Supramolecular Synthons in 2-Pyridone Carboxylate Derivatives

The interplay between the 2-pyridone and carboxylate moieties gives rise to a rich variety of supramolecular synthons. Understanding and controlling the formation of these synthons is paramount for the rational design of crystalline materials with specific properties.

The Homodimeric Synthons

-

R22(8) Dimer: This is the classic centrosymmetric dimer formed by two 2-pyridone molecules through N-H···O=C hydrogen bonds. The graph set notation R22(8) indicates a ring motif containing two hydrogen bond donors (D) and two acceptors (A) in an eight-membered ring.

-

Carboxylic Acid Dimer: Two carboxylic acid groups can also form a stable centrosymmetric dimer via O-H···O=C hydrogen bonds, also described by the R22(8) graph set.

The Heterodimeric Synthons

The combination of the 2-pyridone and carboxylic acid groups can lead to the formation of heterodimeric synthons, where one group on a molecule interacts with a different group on a neighboring molecule. A common example is the formation of a chain or tape motif where the pyridone N-H of one molecule donates a hydrogen bond to the carboxylate oxygen of an adjacent molecule, and the carboxylic acid O-H donates to the pyridone carbonyl oxygen of the next molecule in the chain.

The following diagram illustrates the primary hydrogen bonding interactions in 2-pyridone carboxylate systems.

Caption: Key hydrogen bonding synthons in 2-pyridone carboxylate derivatives.

Experimental Characterization of Hydrogen Bonds

A multi-technique approach is often necessary for the unambiguous characterization of .

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the three-dimensional structure of crystalline materials. It provides precise information about bond lengths, bond angles, and intermolecular distances, allowing for the direct visualization of hydrogen bonds.

Table 1: Typical Hydrogen Bond Geometries from SCXRD

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

| N-H···O | 2.7 - 3.1 | 150 - 180 |

| O-H···O | 2.5 - 2.8 | 160 - 180 |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the 2-pyridone carboxylate derivative of sufficient size and quality. This can be achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the collected diffraction data.

-

Hydrogen Bond Analysis: Analyze the refined structure to identify and characterize all hydrogen bonds based on geometric criteria (see Table 1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H NMR, is a powerful tool for studying hydrogen bonding in solution. The chemical shift of the N-H and O-H protons is highly sensitive to their involvement in hydrogen bonding.

-

Chemical Shift: Protons involved in hydrogen bonding are deshielded and resonate at a lower field (higher ppm).

-

Concentration Dependence: The chemical shift of protons involved in intermolecular hydrogen bonding will often show a significant dependence on the concentration of the sample.

-

Temperature Dependence: The chemical shift of hydrogen-bonded protons is also temperature-dependent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can provide evidence for hydrogen bonding by observing shifts in the vibrational frequencies of the functional groups involved.

-

N-H and O-H Stretching: The stretching frequencies of N-H and O-H bonds involved in hydrogen bonding are red-shifted (shifted to lower wavenumbers) and often broadened.

-

C=O Stretching: The carbonyl stretching frequency is also sensitive to hydrogen bonding, typically shifting to a lower wavenumber upon involvement as a hydrogen bond acceptor.

Computational Modeling of Hydrogen Bonding

Computational methods, particularly quantum chemical calculations, are invaluable for quantifying the strength of hydrogen bonds and for predicting the most stable supramolecular structures.

Density Functional Theory (DFT)

DFT is a widely used method for calculating the electronic structure of molecules. It can provide accurate geometries and interaction energies for hydrogen-bonded systems.

Workflow for DFT Calculation of a Hydrogen-Bonded Dimer

Caption: A typical workflow for the DFT calculation of a hydrogen-bonded dimer.

Atoms in Molecules (AIM) Theory

AIM theory provides a rigorous method for analyzing the electron density distribution in a molecule. The presence of a bond critical point (BCP) between a hydrogen atom and an acceptor atom is a key indicator of a hydrogen bond. The properties of the electron density at the BCP can be used to characterize the strength and nature of the interaction.

Applications in Drug Development and Materials Science

The predictable and robust nature of has led to their widespread use in several fields.

-

Drug-Receptor Interactions: The 2-pyridone motif is found in numerous bioactive molecules and can play a critical role in molecular recognition at the active site of a protein. The ability to form specific hydrogen bonds with amino acid residues can be a key determinant of binding affinity and selectivity.

-

Crystal Engineering of Active Pharmaceutical Ingredients (APIs): By understanding the hydrogen bonding patterns of an API containing a 2-pyridone carboxylate moiety, it is possible to design and synthesize new crystalline forms (polymorphs, cocrystals, salts) with improved physicochemical properties, such as solubility, stability, and bioavailability.

-

Design of Functional Materials: The self-assembly of 2-pyridone carboxylate derivatives can be harnessed to create a variety of functional materials, including gels, liquid crystals, and porous frameworks.

Conclusion

The hydrogen bonding of 2-pyridone carboxylate derivatives represents a fascinating and highly versatile area of study with significant implications for both fundamental and applied sciences. A thorough understanding of the principles governing their self-assembly, coupled with the application of a comprehensive suite of experimental and computational techniques, is essential for the rational design of novel drugs and materials with tailored properties. This guide has provided a foundational framework for researchers to explore this rich and rewarding field.

References

-

Title: Crystal Engineering: The Design of Organic Solids Source: Elsevier URL: [Link]

-

Title: Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis Source: Angewandte Chemie International Edition in English URL: [Link]

-

Title: The 2-Pyridone Dimer: A Model System for Studying Hydrogen Bonding and Proton Transfer Source: The Journal of Physical Chemistry A URL: [Link]

-

Title: Hydrogen bond strengths from topological analyses of experimental electron densities Source: Chemical Communications URL: [Link]

-

Title: Density Functional Theory for Beginners Source: Wiley URL: [Link]

A Comprehensive Guide to the Spectroscopic Characterization of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

Abstract

Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules.[1][2] Its utility in drug development and other applications necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive overview of the spectroscopic techniques required for the definitive characterization of this molecule. We delve into the principles and expected outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure data integrity and trustworthiness in the laboratory.

Molecular Structure and Physicochemical Properties

The foundational step in any characterization is understanding the molecule's basic structural and chemical properties. The 2-pyridone tautomer is the predominant form for this class of compounds.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [3][4] |

| Molecular Weight | 153.14 g/mol | [3][4] |

| IUPAC Name | Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate | N/A |

| Physical Form | Expected to be a solid at room temperature | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, supported by 2D experiments, provide a complete structural assignment.

¹H NMR Spectroscopy: Proton Environment Mapping

Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to resolve N-H protons.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum. Include a sufficient relaxation delay (d1) to ensure accurate integration.

Predicted Spectrum and Interpretation: The structure has five distinct proton signals: three on the pyridine ring, one from the N-H group, and one from the methyl ester.

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| N-H | ~12.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic proton on the nitrogen of the 2-pyridone tautomer is typically deshielded and may exchange with water, leading to broadening. |

| H-6 | ~7.8 - 8.0 | Doublet of doublets (dd) | 1H | This proton is coupled to both H-5 and H-4. It is deshielded due to its position adjacent to the electronegative nitrogen atom.[6] |

| H-4 | ~7.6 - 7.8 | Doublet of doublets (dd) | 1H | Coupled to H-5 and H-6. Its position adjacent to the electron-withdrawing carboxylate group causes a downfield shift. |

| H-5 | ~6.4 - 6.6 | Triplet or dd | 1H | This proton is coupled to both H-4 and H-6, appearing as a triplet if the coupling constants are similar. It is the most upfield of the ring protons.[6] |

| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H | The methyl protons of the ester group are magnetically equivalent and show no coupling, resulting in a sharp singlet. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon NMR provides a count of the unique carbon atoms and information about their hybridization and electronic environment.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial.

-

Instrument: A 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

Predicted Spectrum and Interpretation: The molecule has seven unique carbon atoms.

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~165 - 168 | The ester carbonyl carbon is characteristically found in this downfield region.[7] |

| C=O (Pyridone) | ~160 - 163 | The amide-like carbonyl of the 2-pyridone ring is also significantly deshielded. |

| C-6 | ~140 - 145 | The carbon adjacent to the nitrogen (C6) is typically the most deshielded of the ring carbons. |

| C-4 | ~135 - 140 | This carbon is deshielded due to its position in the conjugated system and proximity to the ester group. |

| C-5 | ~115 - 120 | This carbon atom is expected to be the most shielded of the vinyl carbons. |

| C-3 | ~105 - 110 | The carbon bearing the ester group is shielded relative to other sp² carbons in the ring. |

| -OCH₃ | ~52 - 55 | The sp³ hybridized methyl carbon of the ester appears in the typical upfield region.[7] |

Structural Confirmation Workflow

A logical workflow ensures that each piece of spectroscopic data validates the others, leading to an unambiguous structural assignment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[8]

Experimental Protocol:

-

Sample Preparation: The spectrum can be acquired using either a Potassium Bromide (KBr) pellet (mixing a small amount of sample with dry KBr and pressing into a disk) or using an Attenuated Total Reflectance (ATR) accessory with the neat solid sample.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Spectral Interpretation: The IR spectrum will be dominated by absorptions from the two carbonyl groups, the N-H bond, and the ester C-O bond.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 2800 | N-H Stretch | Amide (Pyridone) | Broad, Medium |

| 3100 - 3000 | C-H Stretch | Aromatic (C=C-H) | Medium |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₃) | Medium |

| ~1730 - 1710 | C=O Stretch | Ester (α,β-unsaturated) | Strong, Sharp |

| ~1680 - 1650 | C=O Stretch | Amide (Pyridone) | Strong, Sharp |

| ~1620 - 1580 | C=C Stretch | Pyridine Ring | Medium-Strong |

| ~1250 - 1200 | C-O Stretch | Ester | Strong |

Causality Insight: The presence of two distinct, strong carbonyl peaks is a critical diagnostic feature. The ester carbonyl is expected at a higher frequency than the pyridone carbonyl due to the influence of the adjacent oxygen atom, a principle that helps in assigning these bands confidently.[9]

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.[10]

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

-

Acquisition: Acquire the spectrum in positive ion mode. The high-resolution capability of modern instruments allows for the determination of the exact mass, confirming the elemental composition.

Data Interpretation:

-

Molecular Ion: The primary observation will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 154.0499, corresponding to the formula C₇H₈NO₃⁺.

-

Fragmentation Pattern: While ESI is a soft technique, some fragmentation can be induced. Key predicted fragments can validate the structure.

Sources

- 1. Cas 10128-91-3,this compound | lookchem [lookchem.com]

- 2. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 38076-81-2 [sigmaaldrich.com]

- 6. 2-Hydroxy-6-methylpyridine-3-carboxylic acid(38116-61-9) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. iosrjournals.org [iosrjournals.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

1H and 13C NMR analysis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

Introduction

Pyridinone scaffolds are foundational structures in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceutical agents.[1] Their unique electronic and structural properties make them valuable pharmacophores. The precise characterization of these molecules is a critical step in drug discovery and chemical synthesis. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides the most powerful and definitive method for unambiguous structural elucidation.[1]

This technical guide offers a comprehensive analysis of this compound, serving as a reference for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its NMR spectra, provide detailed assignments of proton and carbon signals, and outline field-proven experimental protocols for acquiring high-quality data.

¹H NMR Spectral Analysis: Decoding the Proton Environment

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) for each signal are dictated by the local electronic structure and the proximity of neighboring protons.

In this compound, the electron-withdrawing nature of the carbonyl groups (both the lactam and the ester) and the ring nitrogen atom significantly deshields the adjacent protons, causing them to resonate at higher chemical shifts (downfield).

Predicted Proton Assignments and Rationale:

-

H1 (N-H): The proton attached to the nitrogen is part of a lactam ring. It is typically acidic and subject to hydrogen bonding, causing its signal to appear as a broad singlet significantly downfield, often exceeding 10 ppm.[1]

-

H4: This proton is adjacent to the electron-withdrawing methyl carboxylate group. It is coupled to H5 (an ortho coupling, ³J) and H6 (a meta coupling, ⁴J). This results in a doublet of doublets (dd) splitting pattern. The ortho coupling is expected to be significantly larger (typically 6-9 Hz) than the meta coupling (~2-3 Hz).[1][2]

-

H5: This proton is situated between H4 and H6, coupling to both via ortho interactions. This will result in a complex multiplet, often appearing as a triplet or a doublet of doublets if the coupling constants are sufficiently different.

-

H6: This proton is adjacent to the ring nitrogen, which strongly influences its chemical shift. It is coupled to H5 (ortho, ³J) and H4 (meta, ⁴J), leading to a doublet of doublets (dd) pattern.

-

-OCH₃: The three protons of the methyl ester group are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet.

Data Presentation: ¹H NMR

The predicted ¹H NMR spectral data are summarized in the table below. Note that exact chemical shifts can vary depending on the solvent and sample concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 (N-H) | > 10.0 | Broad Singlet (br s) | - |

| H6 | ~7.5 - 7.8 | Doublet of Doublets (dd) | ³J(H6-H5) ≈ 6-9 Hz, ⁴J(H6-H4) ≈ 2-3 Hz |

| H4 | ~7.3 - 7.6 | Doublet of Doublets (dd) | ³J(H4-H5) ≈ 6-9 Hz, ⁴J(H4-H6) ≈ 2-3 Hz |

| H5 | ~6.2 - 6.5 | Triplet (t) or dd | ³J(H5-H6) ≈ 6-9 Hz, ³J(H5-H4) ≈ 6-9 Hz |

| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | - |

Visualization: Proton Coupling Network

The following diagram illustrates the spin-spin coupling relationships between the protons on the pyridinone ring.

Caption: Spin-spin coupling network for pyridinone ring protons.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. As it is a proton-decoupled spectrum, each signal typically appears as a singlet. The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment.

Predicted Carbon Assignments and Rationale:

-

C=O (Ester): The ester carbonyl carbon is typically found in the 165-175 ppm region.

-

C2 (Lactam C=O): The lactam carbonyl carbon is also significantly deshielded and is expected to resonate in a similar downfield region, typically between 155 and 180 ppm.[1]

-

Ring Carbons (C3, C4, C5, C6): These sp² hybridized carbons appear in the 100-150 ppm range.[1]

-

C3 & C6: The carbons directly attached to heteroatoms (C3 to the ester, C6 to nitrogen) will be the most downfield among the ring carbons.

-

C4 & C5: These carbons will appear at relatively higher fields (more shielded) compared to C3 and C6.

-

-

-OCH₃: The sp³ hybridized carbon of the methyl group is the most shielded (upfield) carbon in the molecule, typically appearing around 50-60 ppm.

Data Presentation: ¹³C NMR

The predicted ¹³C NMR chemical shifts are summarized below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~168 |

| C2 (Lactam) | ~162 |

| C6 | ~145 |

| C4 | ~140 |

| C3 | ~115 |

| C5 | ~110 |

| -OCH₃ | ~52 |

Experimental and Data Processing Workflow

Achieving high-quality, interpretable NMR spectra is contingent upon meticulous experimental execution, from sample preparation to data processing.

Visualization: NMR Analysis Workflow

Caption: Standard workflow for NMR structural analysis.

Protocol 1: NMR Sample Preparation

The quality of the NMR spectrum is profoundly dependent on the quality of the sample.[1]

Materials:

-

This compound (5-25 mg for ¹H; 50-100 mg for ¹³C).[3]

-

High-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

5 mm NMR tube and cap.

-

Pasteur pipette and glass wool or a syringe filter.

-

Vial for dissolution.

Procedure:

-

Weighing: Accurately weigh the required amount of the compound into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][4] Agitate the vial to ensure the sample dissolves completely.

-

Filtration: To remove any suspended solid particles that can degrade spectral quality, filter the solution directly into the NMR tube.[5] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

-

Cleaning: Before inserting the sample into the magnet, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any surface contaminants.[6]

Protocol 2: NMR Data Acquisition

These parameters are typical for a modern high-field NMR spectrometer (e.g., 400-600 MHz).

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., Bruker's 'zg30').[7]

-

Number of Scans (NS): 8 to 16 scans are typically sufficient.[7]

-

Relaxation Delay (D1): 1-2 seconds.[7]

-

Acquisition Time (AQ): 2-4 seconds.[7]

-

Spectral Width (SW): A range of approximately 15 ppm, centered around 6-7 ppm.

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., Bruker's 'zgpg30') is used to simplify the spectrum to singlets and enhance sensitivity via the Nuclear Overhauser Effect (NOE).[7][8]

-

Number of Scans (NS): A significantly larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance (~1.1%) of the ¹³C isotope.[7]

-

Relaxation Delay (D1): 2-5 seconds.[7]

-

Acquisition Time (AQ): 1-2 seconds.[7]

-

Spectral Width (SW): A standard spectral width of around 200-250 ppm is used for organic molecules.[7]

Protocol 3: Data Processing

-

Fourier Transformation (FT): The raw time-domain data (Free Induction Decay, FID) is converted into the familiar frequency-domain spectrum.[7]

-

Phase Correction: The spectrum is phased so that all peaks are in the pure positive absorption mode.[1][7]

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and level at zero.[1][7]

-

Calibration: The chemical shift scale is referenced. For ¹H NMR, the residual non-deuterated solvent peak is often used (e.g., CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm).[1] For ¹³C NMR, the solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).[1]

-

Integration (¹H NMR only): The area under each signal is integrated to determine the relative ratio of protons corresponding to that signal.[1]

-

Peak Picking: The exact chemical shift for each peak (or the center of each multiplet) is determined.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The ¹H spectrum is characterized by a downfield broad singlet for the N-H proton and a distinct set of coupled multiplets for the three ring protons, whose splitting patterns and coupling constants are diagnostic of their connectivity. The ¹³C spectrum clearly resolves all seven unique carbon environments, with the two carbonyl carbons resonating at the lowest field. By following the detailed protocols outlined in this guide, researchers can reliably acquire and interpret high-quality NMR data, leading to the confident structural confirmation of this important heterocyclic compound and its derivatives.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

The Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

Scribd. NMR Spectroscopy Data Parameters. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. Tables of 1 H NMR chemical shift for the ribosylated pyridones. [Link]

-

University of Wisconsin-Madison, Chemistry Department. Optimized Default 13C Parameters. [Link]

-

Bruker. Step-by-step procedure for NMR data acquisition. [Link]

-

Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

University of Wisconsin-Madison, Chemistry Department. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

-

ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. organomation.com [organomation.com]

- 5. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

Decoding the Vibrational Fingerprint: An In-depth Technical Guide to the FT-IR Spectrum of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

For researchers, scientists, and professionals in drug development, understanding the nuanced molecular structure of novel compounds is paramount. Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, serves as a powerful, non-destructive technique to elucidate the functional groups and bonding architecture of a molecule. This guide provides a comprehensive analysis of the FT-IR spectrum of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] This molecule's unique combination of a 2-pyridone ring and a methyl carboxylate substituent presents a rich and informative infrared spectrum.

The Structural Landscape: Tautomerism in 2-Pyridones

A critical consideration when interpreting the FT-IR spectrum of this compound is the phenomenon of tautomerism. The 2-pyridone ring exists in a tautomeric equilibrium between the lactam (keto) form, 2-pyridone, and the lactim (enol) form, 2-hydroxypyridine.[2][3]

The position of this equilibrium is highly sensitive to the physical state and the solvent environment.[2][4] In the solid state, which is the common sampling method for FT-IR using KBr pellets, the 2-pyridone (lactam) form is predominant due to strong intermolecular hydrogen bonding.[2] This is a crucial piece of information as it dictates which vibrational modes we expect to observe. In polar solvents, the pyridone form is also favored, while non-polar solvents can shift the equilibrium towards the hydroxypyridine form.[2] For the purpose of this guide, we will focus our analysis on the solid-state spectrum, where the 2-pyridone tautomer is the major species.

A Guided Tour of the FT-IR Spectrum: Key Vibrational Modes

The FT-IR spectrum of this compound can be dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The presence of both a cyclic amide (the 2-pyridone ring) and an ester (the methyl carboxylate group) results in a complex but interpretable spectrum.

The High-Frequency Region: N-H and C-H Stretching Vibrations (3400-2800 cm⁻¹)

This region is dominated by the stretching vibrations of N-H and C-H bonds.

-

N-H Stretching: In the solid state, the N-H group of the 2-pyridone ring is involved in hydrogen bonding. This leads to a broad and relatively strong absorption band typically observed in the range of 3200-2800 cm⁻¹ . The significant broadening is a hallmark of hydrogen-bonded N-H stretching. In contrast, a free N-H stretch, which might be observed in a very dilute solution in a non-polar solvent, would appear as a sharper band around 3400 cm⁻¹.

-

Aromatic and Aliphatic C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring typically appear as a series of weaker bands just above 3000 cm⁻¹ . The aliphatic C-H stretching vibrations of the methyl group (-OCH₃) will be observed as sharp, medium-intensity bands in the region of 2960-2850 cm⁻¹ .

The Carbonyl Stretching Region: A Tale of Two C=O Bonds (1800-1600 cm⁻¹)

This is arguably the most diagnostic region of the spectrum for this molecule, as it contains the stretching vibrations of two distinct carbonyl groups.

-

Amide C=O Stretching (2-pyridone ring): The cyclic amide carbonyl group is a strong absorber and its position is sensitive to hydrogen bonding and ring strain. For 2-pyridones, this band is typically observed in the range of 1680-1650 cm⁻¹ .[5] The involvement of the nitrogen lone pair in the aromatic system gives this bond partial single-bond character, lowering its frequency compared to a typical acyclic ketone.

-

Ester C=O Stretching (Methyl Carboxylate): The ester carbonyl stretching vibration is also a very strong and sharp absorption. For α,β-unsaturated esters, this band is typically found in the range of 1730-1715 cm⁻¹ . The conjugation with the pyridine ring is expected to lower the frequency from that of a saturated ester (typically 1750-1735 cm⁻¹).

The presence of these two distinct and strong carbonyl absorptions is a key feature for the identification of this compound.

The Fingerprint Region: C=C, C-N, C-O Stretching and Bending Vibrations (1600-600 cm⁻¹)

This region contains a wealth of information from various stretching and bending vibrations, providing a unique "fingerprint" for the molecule.

-

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will give rise to a series of medium to strong bands in the 1600-1400 cm⁻¹ region.

-

N-H Bending: The in-plane bending vibration of the N-H bond is expected to appear as a medium to strong band around 1550-1500 cm⁻¹ .

-

C-O Stretching: The spectrum will feature two distinct C-O stretching vibrations from the ester group. The C-O single bond stretch between the carbonyl carbon and the oxygen (O=C-O) typically appears as a strong band in the 1300-1200 cm⁻¹ region. The O-CH₃ single bond stretch will be found in the 1200-1000 cm⁻¹ range.

-

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic and methyl C-H bonds will also be present in this region, contributing to the overall complexity of the spectrum.

Summary of Expected FT-IR Vibrational Frequencies

The following table summarizes the expected characteristic absorption bands for this compound in the solid state.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3200-2800 | N-H Stretch (hydrogen-bonded) | Strong, Broad |

| > 3000 | Aromatic C-H Stretch | Weak to Medium |

| 2960-2850 | Aliphatic C-H Stretch (-OCH₃) | Medium, Sharp |

| 1730-1715 | Ester C=O Stretch | Strong, Sharp |

| 1680-1650 | Amide C=O Stretch (2-pyridone) | Strong, Sharp |

| 1600-1400 | C=C and C=N Ring Stretch | Medium to Strong |

| 1550-1500 | N-H Bend | Medium to Strong |

| 1300-1200 | Ester C-O Stretch (O=C-O) | Strong |

| 1200-1000 | Ester C-O Stretch (O-CH₃) | Medium |

| Below 1000 | C-H Bends and other skeletal vibrations | Weak to Medium |

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable FT-IR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Materials and Equipment:

-

This compound (solid)

-

Potassium bromide (KBr), FT-IR grade, desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer with a sample holder for KBr pellets

-

Nitrogen purge for the spectrometer (recommended)

Step-by-Step Methodology:

-

Sample Preparation (KBr Pellet Method): a. Thoroughly clean and dry the agate mortar and pestle. b. Place approximately 1-2 mg of the solid sample into the mortar. c. Add approximately 100-200 mg of dry, FT-IR grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100. d. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the homogeneity of the mixture. e. Transfer a portion of the powdered mixture into the pellet-forming die. f. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion.

-

Spectrometer Preparation and Background Collection: a. Ensure the FT-IR spectrometer has been powered on and allowed to stabilize. b. If available, purge the sample compartment with dry nitrogen to minimize interference from atmospheric water and carbon dioxide. c. Collect a background spectrum with an empty sample holder. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: a. Carefully place the KBr pellet containing the sample into the sample holder in the spectrometer's sample compartment. b. Acquire the FT-IR spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing and Interpretation: a. The acquired spectrum should be baseline-corrected if necessary. b. Label the significant peaks with their corresponding wavenumbers. c. Interpret the spectrum by assigning the observed absorption bands to the specific vibrational modes of the molecule, using the information provided in this guide and established correlation tables.

Visualizing the Molecular Structure and Key Functional Groups

To aid in the conceptualization of the molecule and its vibrational modes, the following diagram illustrates the structure of this compound.

Caption: Molecular structure of this compound.

Conclusion

The FT-IR spectrum of this compound provides a detailed vibrational fingerprint that is invaluable for its structural confirmation and for studying its chemical behavior. The key to a successful interpretation lies in understanding the influence of the 2-pyridone tautomerism and the characteristic absorption frequencies of the cyclic amide and methyl ester functional groups. By following a robust experimental protocol and a systematic approach to spectral analysis, researchers can confidently utilize FT-IR spectroscopy as a cornerstone technique in their chemical and pharmaceutical development endeavors.

References

- Forlani, L., et al. (2002). Arkivoc, 2002, 198–215.

-

ResearchGate. Synthesis, physicochemical and vibrational spectral properties of 2–pyridone and 2–aminopyridine derivatives: An experimental and theoretical study. [Link][1]

-

911Metallurgist. IR Infrared Absorption Bands of Carboxylate. [Link]

-

PubMed. NH3 as a strong H-bond donor in singly- and doubly-bridged ammonia solvent clusters: 2-pyridone·(NH3)(n), n = 1-3. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

Canadian Science Publishing. Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. [Link]

-

SciELO México. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

ResearchGate. FTIR spectra of a) C = O stretching regions and b) NH stretching vibration regions. [Link][5]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the characterization and quantification of this and structurally related molecules.

Introduction: Understanding the Analyte

This compound, also known as Methyl 2-hydroxynicotinate, possesses a molecular formula of C7H7NO3 and a monoisotopic mass of 153.0426 g/mol .[1][2] Its chemical structure, featuring a pyridinone ring with a methyl carboxylate substituent, presents unique characteristics for mass spectrometric analysis. The presence of multiple heteroatoms provides sites for efficient ionization, while the arrangement of functional groups dictates predictable fragmentation patterns under collision-induced dissociation (CID).

Chemical and Physical Properties:

| Property | Value | Source |

| Molecular Formula | C7H7NO3 | [1] |

| Molecular Weight | 153.14 g/mol | [2] |

| IUPAC Name | methyl 2-oxo-1,2-dihydropyridine-3-carboxylate | [2] |

| Appearance | White to cream powder | [2] |

Ionization Techniques: Generating the Gaseous Ion

The choice of ionization technique is critical for the successful analysis of this compound. Due to its polarity and thermal lability, soft ionization methods are preferred to minimize in-source fragmentation and preserve the molecular ion.

Electrospray Ionization (ESI)

Electrospray ionization (ESI) is the most suitable technique for this analyte, particularly when coupled with liquid chromatography (LC). ESI is a soft ionization method that generates ions from a liquid phase, making it ideal for polar and non-volatile compounds.

In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]+, with a mass-to-charge ratio (m/z) of 154.0504. This is due to the presence of basic nitrogen and oxygen atoms that can accept a proton. Studies on similar pyridine-carboxylate derivatives have shown a predominance of [M+H]+ ions in positive ESI mass spectra.[3][4]

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization (APCI) is another viable option, especially for less polar analytes. While ESI is generally preferred for this compound, APCI can be a useful alternative. Similar to ESI, APCI is likely to produce a protonated molecular ion [M+H]+.

Electron Ionization (EI)

Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons.[5][6] This method typically causes extensive fragmentation, which can be useful for structural elucidation by providing a detailed fragmentation pattern. However, for initial identification and quantification, the molecular ion may be weak or absent. The mass spectrum of the isomeric compound, Methyl Nicotinate, under EI conditions shows a prominent molecular ion peak, suggesting that EI could still be a valuable tool for structural confirmation of this compound.[7]

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is essential for obtaining high-quality mass spectrometric data. The following outlines a typical experimental setup for the analysis of this compound using LC-ESI-MS/MS.

Caption: A typical LC-ESI-MS/MS workflow for the analysis of this compound.

Sample Preparation Protocol

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound.

-

Dissolve the compound in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

-

Perform serial dilutions to prepare working solutions at the desired concentrations (e.g., 1 µg/mL for initial method development).

LC-MS/MS Instrumentation and Parameters

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

Fragmentation Analysis: Deciphering the Molecular Structure

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By isolating the protonated molecular ion ([M+H]+ at m/z 154.05) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that provide insights into the molecule's structure.

Based on the structure of this compound and fragmentation patterns of similar compounds, the following fragmentation pathways are proposed:

Caption: Proposed fragmentation pathways for protonated this compound.

Key Fragmentation Pathways

-

Loss of Water (H2O): The presence of the hydroxyl group in the 2-oxo tautomer and a protonated site can lead to the facile loss of a water molecule, resulting in a fragment ion at m/z 136.04 .

-

Loss of Methanol (CH3OH): The methyl ester group is susceptible to cleavage, leading to the neutral loss of methanol. This would produce a fragment ion at m/z 122.02 . This is a common fragmentation pathway for methyl esters.

-

Loss of Carbon Monoxide (CO): The pyridinone ring can undergo cleavage with the loss of carbon monoxide, a characteristic fragmentation for such ring systems. This would result in a fragment ion at m/z 126.06 .

-

Secondary Fragmentation: The fragment ion at m/z 122.02 (resulting from the loss of methanol) can further lose a molecule of carbon monoxide to produce a fragment at m/z 94.03 .

The relative abundance of these fragment ions will depend on the collision energy used. A systematic study of the collision energy will allow for the optimization of the detection of specific fragments, which is crucial for developing selective and sensitive quantitative methods using multiple reaction monitoring (MRM).

Applications in Research and Drug Development

The ability to accurately and sensitively detect and quantify this compound is valuable in several areas:

-

Metabolite Identification: In drug metabolism studies, LC-MS/MS can be used to identify and quantify metabolites of parent drugs that contain this structural moiety.

-

Pharmacokinetic Studies: The high sensitivity of mass spectrometry allows for the determination of the concentration of this compound in biological matrices such as plasma and urine over time.

-

Chemical Synthesis Monitoring: Mass spectrometry can be used to monitor the progress of chemical reactions involving this compound and to confirm the identity of the final product.

-

Impurity Profiling: Characterizing and quantifying impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control.

Conclusion

This guide has provided a detailed technical overview of the mass spectrometric analysis of this compound. By leveraging soft ionization techniques like ESI and understanding the predictable fragmentation patterns through tandem mass spectrometry, researchers can effectively characterize and quantify this important heterocyclic compound. The methodologies and insights presented herein serve as a robust foundation for the development of sensitive and specific analytical methods in various scientific disciplines.

References

-

Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 39(8), 935-942. [Link][3]

-

PubChem. (n.d.). Methyl Nicotinate. National Center for Biotechnology Information. Retrieved from [Link][7]

-

Higashi, T. (2014). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. Retrieved from [Link][4]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link][5]

-

Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.

- Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.

-

ChemBK. (n.d.). Methyl 2-hydroxynicotinate. Retrieved from [Link][1]

Sources

- 1. chembk.com [chembk.com]

- 2. H33334.06 [thermofisher.com]

- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. youtube.com [youtube.com]

- 7. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

crystal structure of 2-pyridone-3-carboxylate esters

An In-depth Technical Guide to the Crystal Structure of 2-Pyridone-3-Carboxylate Esters

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, crystallization, and solid-state structural analysis of 2-pyridone-3-carboxylate esters. Intended for researchers, medicinal chemists, and materials scientists, this document elucidates the critical interplay between molecular structure and crystal packing, highlighting the supramolecular chemistry that governs the properties of this important heterocyclic scaffold.

Introduction: The Significance of the 2-Pyridone Scaffold

The 2-pyridone ring is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known for a wide range of biological activities, including antibacterial and antimicrobial properties.[1][2] The presence of a carboxylic ester at the 3-position, combined with the inherent hydrogen-bonding capabilities of the pyridone ring, creates molecules with a high propensity for forming ordered, crystalline structures.

Understanding the crystal structure is not merely an academic exercise; it is fundamental to drug development and materials engineering. The precise arrangement of molecules in the solid state—the crystal packing—dictates critical physicochemical properties, including solubility, stability, dissolution rate, and bioavailability.[3][4] Furthermore, the study of intermolecular interactions provides invaluable insights for the rational design of co-crystals and for understanding drug-receptor binding.[2][5] This guide will walk through the process from synthesis to detailed structural elucidation, emphasizing the causality behind key experimental choices.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to understanding a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathways

Various methodologies have been developed for the synthesis of substituted 2-pyridones.[6] A robust and versatile approach involves a multi-component reaction, which allows for the efficient construction of the core scaffold with desired substituents in a single step.

Experimental Protocol: Three-Component Synthesis of a 2-Pyridone-3-Carboxylic Acid

This protocol is adapted from methodologies designed for creating functionalized 2-pyridone motifs.[1]

-

Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 mmol) and Meldrum's acid (1.0 mmol) in a suitable solvent such as ethanol (10 mL).

-

Addition of Chromone: Add 3-formylchromone (1.0 mmol) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, a precipitate of the 2-pyridone-3-carboxylic acid product will form. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary. The corresponding ester can be subsequently formed via standard Fischer esterification.

-

Validation: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][2]

Growing Single Crystals for Diffraction

Obtaining a crystal suitable for Single-Crystal X-ray Diffraction (SCXRD) is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.

Causality in Solvent Selection: The choice of solvent is critical. An ideal solvent system is one in which the compound has moderate solubility. If solubility is too high, the solution will not reach supersaturation; if it is too low, the compound will precipitate as an amorphous powder or as microcrystals. A common strategy involves dissolving the compound in a "good" solvent and allowing a "poor" solvent (in which the compound is less soluble) to slowly diffuse into the solution.

Experimental Protocol: Crystallization by Slow Evaporation

-

Solution Preparation: Dissolve 5-10 mg of the purified 2-pyridone-3-carboxylate ester in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/hexane) in a small, clean vial.

-

Incubation: Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle to allow for very slow evaporation of the solvent.

-

Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of several days to weeks.

-

Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove a single crystal from the solution using a nylon loop.

Structural Elucidation via Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic arrangement within a crystal.[7][8] It provides precise data on bond lengths, bond angles, and the nature of intermolecular interactions.[4]

The SCXRD Workflow

The process involves irradiating a single crystal with a focused beam of monochromatic X-rays and measuring the resulting diffraction pattern.

Caption: The workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Experimental Protocol: SCXRD Data Collection and Structure Refinement

-

Mounting: A suitable single crystal is mounted on a goniometer head.[8]

-

Data Collection: The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibrations and improve diffraction quality. It is then exposed to monochromatic X-rays (e.g., from a Cu or Mo source). A detector collects the intensities and positions of the diffracted beams as the crystal is rotated.[8]

-

Data Reduction: The raw diffraction data are processed to determine the unit cell dimensions and integrate the intensities of each reflection.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and an approximate atomic model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.[8]

-

Validation: The final structure is validated using established crystallographic metrics to ensure its chemical and geometric soundness.

Core Structural Features and Supramolecular Assembly

The crystal structures of 2-pyridone derivatives are dominated by specific, predictable hydrogen bonding patterns known as supramolecular synthons.

Tautomerism and Hydrogen Bonding

The 2-pyridone ring can exist in two tautomeric forms: the lactam (pyridone) form and the lactim (hydroxypyridine) form. In the solid state, the lactam form is overwhelmingly favored. This configuration presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it an ideal building block for self-assembly.[9][10]

Caption: Tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms.

Dominant Supramolecular Synthons

In the absence of competing interactions, 2-pyridones typically form a robust centrosymmetric dimer via a pair of N-H···O=C hydrogen bonds. This is known as the R²₂(8) graph set notation. The ester group at the 3-position can introduce additional, weaker interactions (e.g., C-H···O) but rarely disrupts this primary dimer formation.[11][12]

Caption: Common hydrogen bonding patterns (synthons) in 2-pyridone crystal structures.

Protonation of the pyridone ring under acidic conditions can generate a hydroxypyridinium cation, which dramatically alters the hydrogen bonding patterns and leads to different crystal packing arrangements, often involving counter-ions from the acid.[11][12]

Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in the pharmaceutical industry. Different polymorphs can have different properties. While the R²₂(8) dimer is highly robust, variations in substituents on the 2-pyridone-3-carboxylate ester can lead to competition between different synthons, potentially resulting in polymorphism.[5][13] The screening for polymorphs is therefore an essential step in drug development to identify the most stable and effective solid form.

Case Study: Representative Crystallographic Data

The following table summarizes hypothetical but representative crystallographic data for a typical ethyl 2-pyridone-3-carboxylate derivative, illustrating the key parameters obtained from an SCXRD experiment.

| Parameter | Value | Significance |

| Formula | C₈H₉NO₃ | Confirms the chemical composition of the crystal. |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell; P2₁/c is very common for centrosymmetric molecules. |

| a, b, c (Å) | 7.1, 13.5, 8.9 | The dimensions of the unit cell along the x, y, and z axes. |

| α, γ (°) | 90 | Unit cell angles. |

| β (°) | 105.2 | The non-90° angle characteristic of the monoclinic system. |

| Volume (ų) | 821.5 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in one unit cell. |

| H-Bond: N-H···O (Å) | 2.85 | The distance between the donor nitrogen and acceptor oxygen, indicative of a strong hydrogen bond. |

| R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the experimental data (a good fit). |

Conclusion and Outlook

The is primarily governed by the formation of robust N-H···O hydrogen-bonded dimers. The precise analysis of these structures by SCXRD is indispensable for establishing structure-property relationships crucial for drug development and materials science. Future work in this area will likely focus on crystal engineering—the deliberate design of crystal structures—to control physicochemical properties. By modifying substituents and employing co-crystallization techniques, it is possible to modulate solubility, stability, and other key characteristics, paving the way for the development of novel therapeutics and functional materials based on this versatile heterocyclic core.

References

-

How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC - NIH. (2021-02-09). [Link]

-

Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations - PMC - NIH. (2021-12-14). [Link]

-

Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations | ACS Omega. (2021-12-14). [Link]

-

Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations - PubMed. (2021-12-14). [Link]

-

How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism | The Journal of Physical Chemistry B - ACS Publications. (2021-02-09). [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. [Link]

-

(PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - ResearchGate. (2021-07-01). [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020-10-09). [Link]

-

Synthesis of 2-pyridones - Organic Chemistry Portal. [Link]

-

Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed. [Link]

-

Characterisation and Study of Compounds by Single Crystal X-ray Diffraction - MDPI. (2020-10-14). [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). (2007-05-17). [Link]

-

Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons - ePrints Soton - University of Southampton. (2006). [Link]

-

Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds | Request PDF - ResearchGate. (2008-01-01). [Link]

Sources

- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Pyridone synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Hydrogen Bond Patterns of Dipyridone and Bis(Hydroxypyridinium) Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons - ePrints Soton [eprints.soton.ac.uk]

A Technical Guide to Quantum Chemical Calculations for Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical framework for conducting quantum chemical calculations on Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] We detail a robust computational protocol employing Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and vibrational properties. Methodologies for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping are presented with a focus on scientific causality and practical application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for deeper molecular insights.

Introduction and Scientific Context

This compound is a pyridinone derivative featuring a unique combination of ester and ketone functionalities.[1] Such heterocyclic scaffolds are prevalent in pharmacologically active molecules, making a detailed understanding of their electronic structure and reactivity paramount for rational drug design.[2] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental route to probe molecular characteristics at the atomic level, complementing and guiding empirical research.[3][4]

This guide focuses on a standard and widely validated computational approach—DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set—to investigate the title molecule. This level of theory is well-regarded for providing a cost-effective yet accurate description of organic molecules, making it an ideal choice for both foundational research and high-throughput virtual screening.[5][6] We will explore the optimized molecular geometry, predict its vibrational spectrum, and analyze its electronic properties to forecast its chemical behavior and potential for intermolecular interactions, which are critical for applications like drug-receptor binding.[7]

Theoretical Framework: The Power of Density Functional Theory

Density Functional Theory has revolutionized molecular modeling by reformulating the many-body problem of electronic structure. Instead of calculating the complex wave function of every electron, DFT determines the total electronic energy from the spatially dependent electron density.

The foundational concept is that the ground-state energy of a molecule is a unique functional of its electron density. This approach is implemented through the Kohn-Sham equations, which approximate the behavior of the interacting electrons as a system of non-interacting electrons moving in an effective potential. This simplification significantly reduces computational cost without a prohibitive loss of accuracy.[3]

Choice of Functional and Basis Set:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation functionals from other sources. B3LYP is renowned for its excellent balance of accuracy and computational efficiency in describing the thermochemistry and structure of a vast range of organic compounds.[8]

-

6-311++G(d,p) Basis Set: This Pople-style basis set provides a robust and flexible description of the electron orbitals.[9]

-

6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in orbital shape.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, anions, or significant non-covalent interactions.

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape and direction in response to the molecular environment, which is essential for correctly modeling chemical bonds.[6]

-

This combination, B3LYP/6-311++G(d,p), has been shown to yield reliable results for geometries, vibrational frequencies, and electronic properties for similar pyridine derivatives.[10][11]

Experimental and Computational Protocols

A standard workflow for DFT calculations involves initial structure preparation, geometry optimization to find the most stable conformation, and subsequent single-point calculations to derive various properties.[3]

Step-by-Step Computational Workflow

-

Structure Creation: The initial 3D structure of this compound is built using molecular modeling software such as GaussView, Avogadro, or ArgusLab.[12][13]

-

Geometry Optimization: A geometry optimization calculation is performed to locate the minimum energy structure on the potential energy surface.[14][15] This is the most computationally intensive step.

-

Keywords: Opt Freq B3LYP/6-311++G(d,p)

-

Explanation: Opt requests a geometry optimization. Freq is included to calculate vibrational frequencies at the optimized geometry. This is critical to confirm that the structure is a true energy minimum (no imaginary frequencies) and to obtain the IR/Raman spectra.[14]

-

Output Analysis: The output file is analyzed to confirm convergence and extract data.[16] Key information includes the final optimized coordinates, total energy, and vibrational frequencies.

-

Property Calculations: Using the optimized geometry, further calculations are run to determine electronic properties. This often involves Natural Bond Orbital (NBO) analysis and population analysis.

-

Keywords: B3LYP/6-311++G(d,p) Pop=NBO

-

Explanation: Pop=NBO requests an NBO analysis, which provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

-

Workflow Visualization

The following diagram illustrates the logical flow of the computational protocol.

Caption: Computational workflow for DFT analysis.

Results and Scientific Discussion

This section discusses the expected outcomes from the DFT calculations, providing a scientifically grounded interpretation of the data.

Molecular Geometry Optimization

The optimization process yields the most stable three-dimensional arrangement of the atoms. The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental crystallographic data, if available, to validate the accuracy of the computational method. For pyridinone structures, planarity is a key feature, and calculations can precisely quantify any deviations.[4]

Table 1: Predicted Key Geometrical Parameters for this compound

| Parameter | Atom(s) | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (ketone) | ~1.22 Å | |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| C-N (ring) | ~1.38 Å | |

| **Bond Angles (°) ** | ||

| O-C-C (ketone) | ~125° | |

| O-C-O (ester) | ~124° | |

| C-N-C (ring) | ~121° | |

| Note: These are representative values based on similar structures and should be confirmed by calculation. |

Vibrational Analysis

The frequency calculation provides the theoretical vibrational spectrum (Infrared and Raman). Each calculated frequency corresponds to a specific normal mode of vibration, such as C=O stretching, C-H bending, or ring breathing modes.[17] These predictions are invaluable for interpreting experimental IR and Raman spectra, allowing for precise assignment of spectral bands.[10][11][18] The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.[14]

Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹)

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |